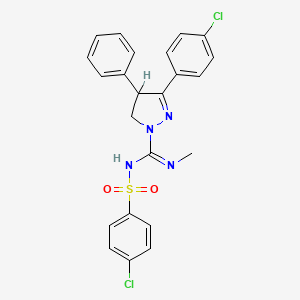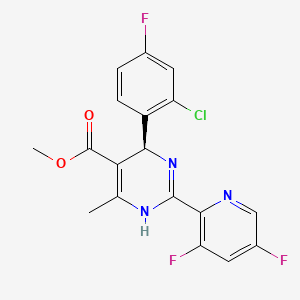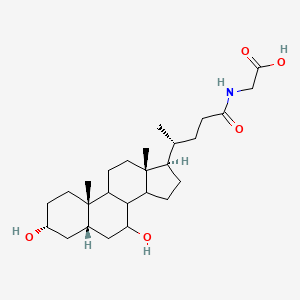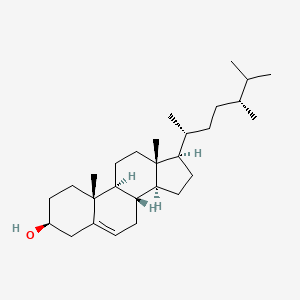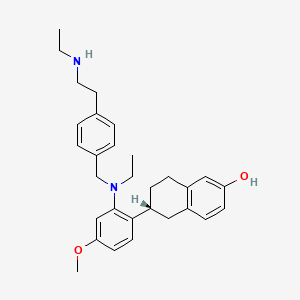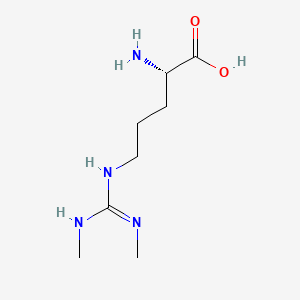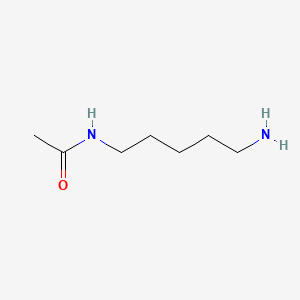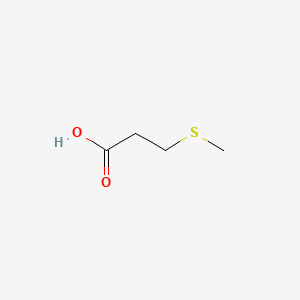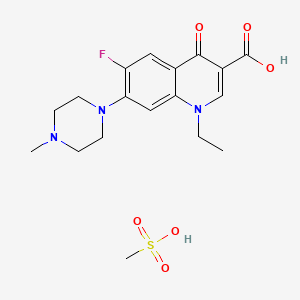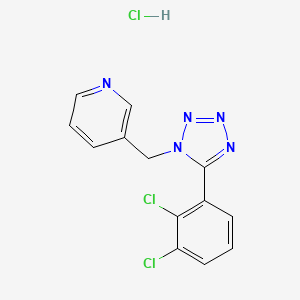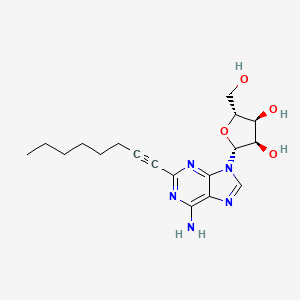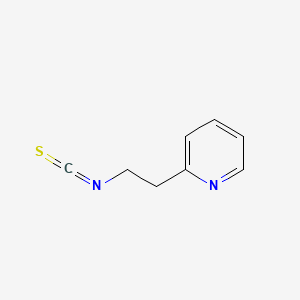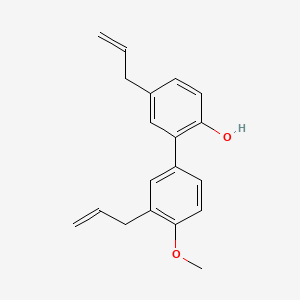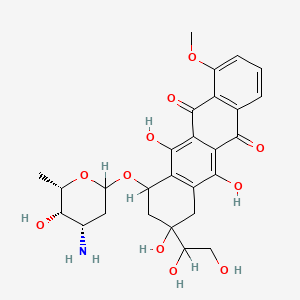
10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
説明
13-Dihydrodoxorubicin is a biochemical.
科学的研究の応用
Analytical Methodology in Pharmacokinetics
Weenen et al. (1986) developed an analytical method using isocratic HPLC separation and fluorescence detection to analyze anthracyclines and their metabolites in plasma and urine. This method is particularly advantageous for comparing the metabolism and pharmacokinetics of analogues such as doxorubicin and 4'-epidoxorubicin, which includes the compound (Weenen et al., 1986).
Redox Chemistry and Tautomerization
Schweitzer and Koch (1993) studied the redox chemistry of 5-iminodaunomycin, which led to the formation of 5-deoxydaunomycin, involving a hydroquinone tautomer related to our compound (Schweitzer & Koch, 1993). Bird, Gaudiano, and Koch (1991) described the synthesis and characterization of leucodaunomycins, intermediates in the redox chemistry of daunomycin, which shares a structural relation to the compound (Bird, Gaudiano, & Koch, 1991).
Metabolite Identification
Bullock, Bruni, and Asbell (1972) identified new metabolites of daunomycin and adriamycin, which involve structural similarities to the compound of interest (Bullock, Bruni, & Asbell, 1972).
Structure and Physicochemical Properties Analysis
Arcamone et al. (1972) studied the structure and physicochemical properties of adriamycin (doxorubicin), which includes the compound as a part of its structure (Arcamone et al., 1972).
Glycosidic Cleavage Mechanism
Asbell et al. (1972) explored the metabolism of daunomycin via reductive glycosidic cleavage, which is closely related to the compound's structural properties (Asbell et al., 1972).
Total Synthesis and Analogue Study
Villalobos et al. (1994) accomplished the total synthesis of a novel benz[A]anthracycline analog of 4-demethoxydaunorubicin, providing insights into the synthetic pathways related to such compounds (Villalobos et al., 1994).
Synthesis of Glycosylation Variants
Kolar et al. (1991) described the synthesis of ε-(iso)rhodomycins, presenting a new glycosylation variant relevant to the structure of the compound (Kolar et al., 1991).
特性
IUPAC Name |
7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,16?,17?,22+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-CHSNQWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63950-05-0 (hydrochloride) | |
| Record name | 13-Dihydrodoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
CAS RN |
141434-67-5 | |
| Record name | 13-Dihydrodoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
